

Foretinib preclinical studies tumor models

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Compound Focus: Foretinib

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Summary of Foretinib Preclinical Studies

| Cancer Type | Model System (Cell Line/Animal) | Key Findings & Mechanism of Action | Efficacy Metrics & Outcomes | Citation |
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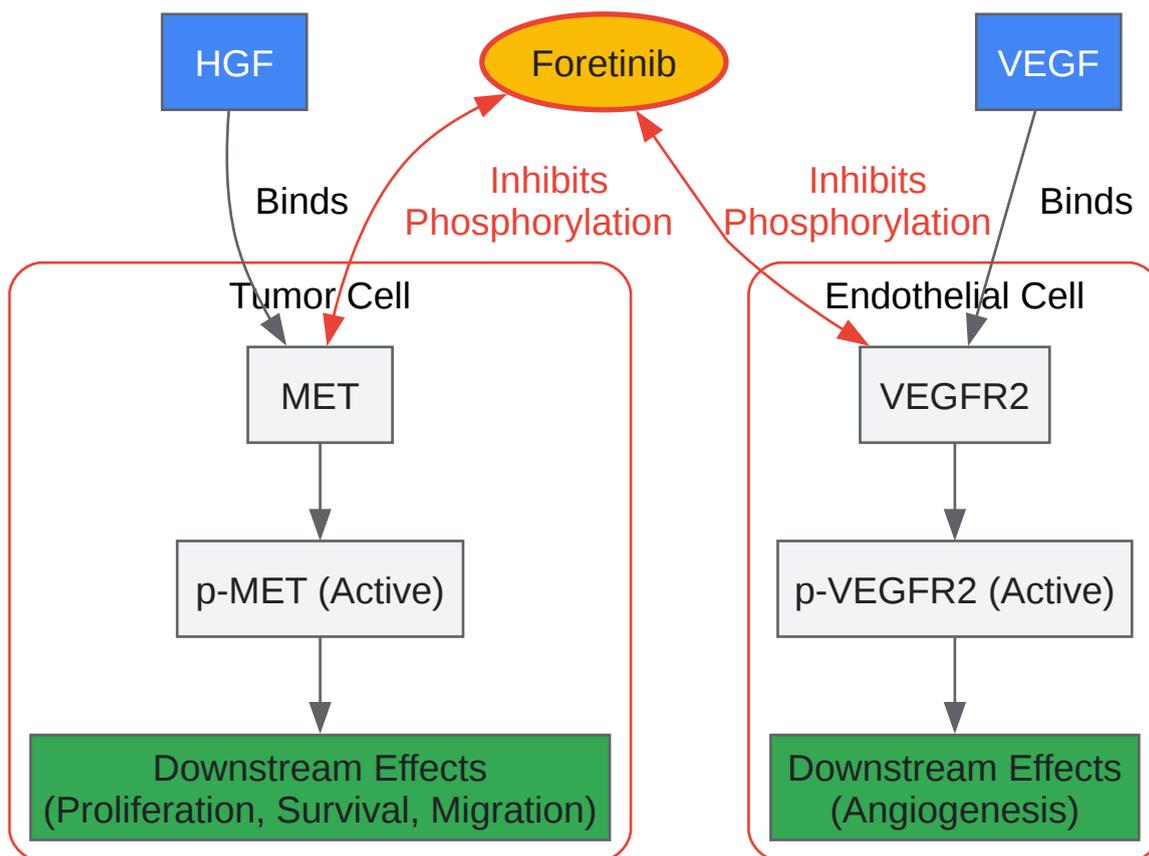
| **Colorectal Carcinoma (CRC)** | *In vivo*: CT26, MC38 mouse models | - Increased tumor cell PD-L1 via JAK2-STAT1 pathway.

- Enhanced CD8+ T cell infiltration; reduced immunosuppressive cells.
- Synergy with anti-PD-1 antibody. | **Combination Therapy**: 83% tumor regression (CT26); 50% (MC38). Significant inhibition of metastasis and prolonged survival. | [1] | | **Triple-Negative Breast Cancer (TNBC)** | *In vitro* & *In vivo*: MDA-MB-231 xenografts | - Down-regulated p-MET/HGF signaling.
- Induced G2/M cell cycle arrest and apoptosis. | **Tumor Growth Inhibition**: 42.8% (15 mg/kg); 79.2% (50 mg/kg). No significant weight loss in mice. | [2] | | **Esophageal Adenocarcinoma (EAC)** | *In vitro* & *In vivo*: OE33 xenograft and peritoneal models | - Overcame resistance to HER2 inhibition (lapatinib) in MET/HER2 co-activated models.
- Enhanced apoptosis. | **Combination Therapy**: Significant enhancement of overall survival in survival models compared to single agents. | [3] | | **Hepatocellular Carcinoma (HCC)** | *In vitro* & *In vivo*: SK-HEP1, patient-derived xenografts | - Inhibited angiogenesis; induced tumor cell apoptosis (increased Bim, p27).
- G2/M cell cycle arrest. | **Survival**: Significant prolongation of mouse overall survival in an orthotopic model. | [4] | | **Ovarian Cancer** | *In vitro* & *In vivo*: Genetic mouse model, xenografts | - Inhibited c-Met activation, cell adhesion, migration, invasion.

- Induced G2/M arrest and anoikis. | **Tumor Burden:** 86% inhibition. **Metastasis:** 67% inhibition. Blocked tumor progression to invasive adenocarcinoma. | [5] |

Foretinib's Core Mechanism of Action

Foretinib exerts its effects by simultaneously targeting multiple receptor tyrosine kinases. The following diagram illustrates its primary mechanism, which involves disrupting key signaling pathways that promote tumor growth and survival.



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Diagram of **Foretinib**'s primary mechanism inhibiting c-MET and VEGFR2 signaling.

The primary mechanisms are:

- Dual Kinase Inhibition:** **Foretinib** directly inhibits the phosphorylation and activation of c-MET and VEGFR2 [5] [2] [4].

- **Consequences on Tumor Cells:** By blocking c-MET signaling (triggered by HGF), **Foretinib** suppresses tumor cell proliferation, survival, and migration, and can induce apoptosis and cell cycle arrest [5] [2].
- **Consequences on Tumor Microenvironment (TME):** By blocking VEGFR2 signaling (triggered by VEGF), **Foretinib** inhibits angiogenesis, cutting off the tumor's blood supply [4]. Furthermore, it can remodel the immune TME by enhancing T-cell infiltration and reducing immunosuppressive cells, creating a more favorable context for immunotherapy [1].

Key Experimental Protocols in Preclinical Studies

The robustness of **Foretinib**'s preclinical data comes from well-established experimental methodologies. Here are the core protocols used across multiple studies.

In Vitro Assays

- **Cell Viability/Proliferation Assay**
 - **Method:** Cells are treated with **Foretinib** for 72 hours. Viability is measured using colorimetric assays like WST-1, which detects mitochondrial dehydrogenase activity in live cells [3].
- **Western Blot Analysis**
 - **Method:** Protein lysates from **Foretinib**-treated cells or tumor tissues are analyzed by SDS-PAGE. Membranes are probed with antibodies against targets like p-MET, total MET, p-VEGFR2, and downstream effectors (e.g., p-Akt, p-ERK) to confirm pathway inhibition [2] [3].
- **Cell Cycle Analysis**
 - **Method:** Cells treated with **Foretinib** for 24 hours are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (e.g., G2/M arrest) [5] [4].
- **Apoptosis Assay**
 - **Method:** Induction of apoptosis is assessed by flow cytometry to detect a sub-G1 population, or by Western Blot for markers like cleaved caspase-3 and cleaved PARP [5] [3].
- **Migration & Invasion Assays**
 - **Method:** The inhibitory effect on HGF-induced cell migration is typically evaluated using Boyden chamber or similar transwell assays, with or without a Matrigel coating for invasion [5] [4].

In Vivo Studies

- **Subcutaneous Xenograft Models**
 - **Protocol:** Immunodeficient mice are subcutaneously injected with human cancer cells. Once tumors are palpable, mice are randomized and treated with **Foretinib** (oral gavage) or vehicle. Tumor volume and body weight are monitored regularly [2] [3].
 - **Typical Dosing:** 15-50 mg/kg, administered daily or 5 times per week [2] [3].
- **Orthotopic and Metastatic Models**
 - **Protocol:** To better mimic the native tumor microenvironment, cancer cells are implanted into the organ of origin (e.g., liver for HCC). **Foretinib**'s effect on metastasis and overall survival can be evaluated in these more clinically relevant models [4].
- **Pharmacokinetic (PK) Studies**
 - **Protocol:** Mice receive a single oral dose of **Foretinib**. Blood samples are collected at various time points. Plasma concentration is measured by LC-MS/MS to determine key PK parameters like half-life ($T_{1/2}$) [2].
- **Immunohistochemistry (IHC) of Tumor Tissues**
 - **Protocol:** Harvested tumors are sectioned and stained. IHC for markers like p-MET, HGF, and CD31 (for microvessel density) provides visual confirmation of target engagement and biological effects [2] [4].

Future Research Directions & Considerations

Emerging trends in preclinical oncology highlight several promising avenues for **Foretinib**:

- **Rational Combination Therapies:** The synergy between **Foretinib** and immune checkpoint inhibitors (like anti-PD-1) provides a strong rationale for exploring other combinations, such as with HER2 inhibitors in co-activated tumors [1] [3].
- **Advanced Preclinical Models:** Future studies may increasingly utilize more complex models, such as **patient-derived organoids (PDOs)** and 3D co-culture systems. These models better preserve tumor heterogeneity and the tumor microenvironment, potentially improving the predictive value of preclinical drug testing [6] [7].

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